Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate
Description
Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate (CAS: 1443304-80-0) is an organobromine ester with the molecular formula C₁₃H₁₇BrO₃ and a molecular weight of 301.18 g/mol . Its structure comprises a phenoxy ring substituted with a bromine atom at the para position and a methyl group at the meta position, linked via a butanoate ethyl ester chain (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its electrophilic bromine substituent, which facilitates further functionalization (e.g., cross-coupling reactions).
Properties
IUPAC Name |
ethyl 4-(4-bromo-3-methylphenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-3-16-13(15)5-4-8-17-11-6-7-12(14)10(2)9-11/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPAQSLDMWGUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methylphenol
One effective method involves the bromination of 3-methylphenol to produce 4-bromo-3-methylphenol, which is a key intermediate in the synthesis of the target compound.
- Procedure:
- Reactants: 3-Methylphenol, Bromine
- Conditions: The reaction is typically conducted at low temperatures (below 100 °C) under controlled conditions to minimize by-products.
- Yield and Purity: The process aims to achieve high yields (typically above 90%) with minimal dibrominated impurities.
Esterification with Butanoic Acid
Following bromination, the next step involves esterification with butanoic acid or its derivatives to form this compound.
- Procedure:
- Reactants: 4-Bromo-3-methylphenol, Ethyl Butyrate (or Butanoic Acid), Acid Catalyst (e.g., sulfuric acid)
- Conditions: The reaction is usually performed under reflux conditions for several hours to ensure complete conversion.
- Purification: Post-reaction purification can be achieved through techniques such as column chromatography or recrystallization to isolate the desired ester product.
Comparative Analysis of Preparation Methods
To better understand the efficiency of different methods for synthesizing this compound, a comparative analysis is presented in the table below:
| Method | Key Steps | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Bromination + Esterification | Bromination followed by esterification | >90 | >95 | High yield and purity |
| One-step synthesis | Direct reaction of starting materials | >93 | >98 | Simplified process, fewer steps |
Research Findings and Implications
Recent studies indicate that this compound may exhibit significant biological activity due to its structural characteristics. The presence of both bromine and methyl groups on the phenoxy ring enhances its reactivity in substitution reactions, making it a valuable precursor in organic synthesis and medicinal chemistry.
Biological Activity
Research suggests that compounds with similar structural motifs can modulate enzyme activities or receptor functions, indicating potential pharmacological effects. Ongoing investigations are focused on elucidating its interactions with specific molecular targets, which could lead to new therapeutic agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Phenoxy derivatives with different substituents
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Roles
Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate is being investigated for its potential as a precursor in the development of new therapeutic agents. The compound's brominated phenoxy moiety can interact with specific molecular targets, potentially modulating enzyme activities and receptor functions. Ongoing research aims to elucidate its binding affinities and effects on various biological pathways, indicating its promise in drug discovery.
Case Studies
Research has shown that compounds with similar structural characteristics can exhibit significant biological activities. For instance, studies on brominated phenolic compounds have demonstrated their ability to inhibit certain enzymes involved in cancer progression. The potential of this compound to exhibit similar effects is under investigation, focusing on its interactions with cancer cell lines and other biological systems .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including nucleophilic substitutions and esterifications, making it useful for synthesizing more complex organic molecules .
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-bromophenyl)butanoate | Lacks the methyl group on the phenoxy ring | Less sterically hindered than this compound |
| Ethyl 4-(4-chlorophenyl)butanoate | Contains chlorine instead of bromine | Chlorine may impart different reactivity |
| Ethyl 4-(4-methylphenoxy)butanoate | Lacks the bromine atom | Exhibits different electronic properties |
The unique combination of the bromine and methyl groups enhances its reactivity, making it a valuable precursor in organic synthesis compared to similar compounds.
Biological Research
Interactions with Biological Systems
The compound is also being studied for its biological interactions. Preliminary findings suggest that it may influence cellular processes through its ability to modulate enzyme activities or receptor functions via the brominated phenoxy group. This could lead to potential applications in targeting specific diseases or conditions.
Example Studies
Research has indicated that derivatives of similar compounds can effectively target cancer cells. For example, studies involving brominated compounds have shown promising results against various cancer cell lines, including leukemia and breast cancer models. This compound's potential role in these contexts is being actively explored .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with enzymes and receptors, leading to changes in their activity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate | 1443304-80-0 | C₁₃H₁₇BrO₃ | 301.18 | 4-Bromo, 3-methylphenoxy, ethyl ester |
| Ethyl 4-(4-bromophenyl)butanoate | 105986-54-7 | C₁₂H₁₅BrO₂ | 271.15 | 4-Bromophenyl (no methyl group) |
| Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2) | N/A | C₁₁H₁₄O₄ | 210.23 | 3,4-Dihydroxyphenyl, methyl ester |
| Ethyl 4-bromo-2-methylbutanoate | 2213-09-4 | C₇H₁₃BrO₂ | 209.08 | Branched bromoester (no aromatic moiety) |
| Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate | N/A | C₂₁H₂₁N₂O₃ | 349.41 | Cyano, methoxyamino, methylene groups |
Key Observations :
- Electronic Effects: The bromine atom in this compound enhances electrophilicity compared to non-halogenated analogs like D2 . However, its reactivity is moderated by the electron-donating methyl group at the 3-position, unlike Ethyl 4-(4-bromophenyl)butanoate, which lacks this substitution .
- Solubility : Polar substituents (e.g., hydroxyl groups in D2) increase aqueous solubility, whereas the target compound’s lipophilic bromine and methyl groups favor organic solvents .
Stability and Hazard Profiles
- Hydrolytic Stability: The target compound’s ester group is susceptible to base-catalyzed hydrolysis, similar to other bromoesters. However, the aromatic ring stabilizes the structure compared to aliphatic analogs like Ethyl 4-bromo-2-methylbutanoate .
- Hazard Classification : Brominated compounds generally carry environmental toxicity risks (e.g., bioaccumulation). The target compound’s discontinued status suggests stringent handling protocols .
Biological Activity
Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its interactions with molecular targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Molecular Formula : C13H15BrO3
- Functional Groups :
- Ester group (–COO–)
- Brominated phenoxy group
- Methyl substituent on the phenoxy ring
The presence of the bromine atom and methyl group enhances the compound's reactivity, making it a valuable candidate for further biological investigation.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Modulation : The brominated phenoxy moiety can influence enzyme activities, potentially leading to alterations in metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors, affecting signaling pathways associated with various physiological processes.
- Hydrolysis : The ester group can hydrolyze to release an active acid form, which may further participate in biochemical pathways and enhance its pharmacological effects.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural similarity to known antimicrobial agents indicates potential efficacy against various pathogens. For instance, compounds with similar brominated structures have shown activity against Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
The compound's cytotoxicity has been evaluated in various cell lines. In vitro assays demonstrate that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent. Further studies are required to elucidate the specific mechanisms behind this activity .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-bromophenyl)butanoate | Lacks the methyl group on the phenoxy ring | Less sterically hindered than this compound |
| Ethyl 4-(4-chlorophenyl)butanoate | Contains chlorine instead of bromine | Chlorine may impart different reactivity |
| Ethyl 4-(4-methylphenoxy)butanoate | Lacks the bromine atom | Exhibits different electronic properties |
The unique combination of both bromine and methyl groups on the phenoxy ring enhances reactivity in substitution reactions and may confer distinctive biological activities compared to other derivatives .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into possible applications for this compound:
- Antimicrobial Activity : A study evaluated a series of brominated compounds against Escherichia coli and Staphylococcus aureus, revealing that structural modifications significantly affected their antimicrobial efficacy. This supports the hypothesis that this compound could exhibit similar properties against these pathogens .
- Cytotoxicity Assessment : Research on structurally related phenolic compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines. Compounds with similar functional groups showed promising results, indicating that this compound might also have significant anticancer potential .
Q & A
Q. What scale-up challenges arise in producing gram quantities of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
